1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)-
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Overview
Description
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- is a complex organic compound that features multiple functional groups, including bromine, chlorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the propanone backbone.
Chlorination: Addition of a chlorine atom to the phenyl ring.
Hydroxylation: Introduction of a hydroxyl group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of bromine atoms to hydrogen atoms.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials or as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)
- 1-Propanone, 2,3-dibromo-3-(3-fluorophenyl)-1-(2-hydroxyphenyl)
- 1-Propanone, 2,3-dibromo-3-(3-bromophenyl)-1-(2-hydroxyphenyl)
Uniqueness
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- (CAS Number: 649739-71-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by multiple halogen and hydroxyl substituents, which may influence its interaction with biological systems. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Basic Information
Property | Value |
---|---|
Molecular Formula | C16H13Br2ClO |
Molecular Weight | 432.534 g/mol |
CAS Number | 649739-71-9 |
IUPAC Name | 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- |
Structural Characteristics
The structural formula of the compound includes bromine and chlorine atoms, which are known to enhance biological activity through various mechanisms such as enzyme inhibition or receptor modulation. The presence of hydroxyl groups can also facilitate hydrogen bonding, potentially increasing the compound's affinity for biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. A study focused on halogenated phenols demonstrated their effectiveness against various bacterial strains, suggesting that 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- may possess similar activities due to its halogen content .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have shown that certain dibrominated compounds can induce apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells . The mechanism of action is thought to involve the disruption of cellular signaling pathways and induction of oxidative stress.
The biological effects of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- are likely mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with cell surface receptors, altering signal transduction processes.
- Oxidative Stress Induction : The presence of halogens can lead to the generation of reactive oxygen species (ROS), contributing to cell death in cancerous tissues.
Study on Anticancer Activity
A recent study investigated the effects of dibrominated propanones on various cancer cell lines. The results indicated that treatment with 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- led to a dose-dependent decrease in cell viability across multiple lines. The study concluded that the compound's structure is crucial for its anticancer efficacy .
Antimicrobial Efficacy Testing
In a comparative analysis of antimicrobial agents, the dibrominated compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Drug Development
The unique properties of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- make it a candidate for further research in drug development. Its ability to target specific biological pathways could be harnessed for creating novel therapeutic agents aimed at treating infections or cancer.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as substitution and oxidation.
Properties
CAS No. |
649739-69-5 |
---|---|
Molecular Formula |
C15H11Br2ClO2 |
Molecular Weight |
418.51 g/mol |
IUPAC Name |
2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H11Br2ClO2/c16-13(9-4-3-5-10(18)8-9)14(17)15(20)11-6-1-2-7-12(11)19/h1-8,13-14,19H |
InChI Key |
DZSLHUNXZBOOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C(C2=CC(=CC=C2)Cl)Br)Br)O |
Origin of Product |
United States |
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